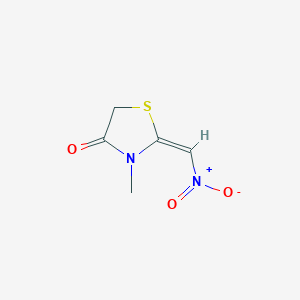

(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c1-6-4(8)3-11-5(6)2-7(9)10/h2H,3H2,1H3/b5-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSXQNYSQUTACQ-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C(=O)CS/C1=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidine derivative with a nitroalkene. The reaction conditions may include the use of a base to facilitate the formation of the nitromethylidene group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Condensation-Cyclization Reactions

The synthesis of thiazolidin-4-ones typically involves multi-step processes, including:

-

Reaction of thiosemicarbazones with ethyl bromoacetate : Thiosemicarbazones (e.g., derivatives of indole-3-carbaldehyde) undergo cyclization with ethyl bromoacetate in ethanol under reflux, yielding thiazolidin-4-one derivatives in high yields (85–94%) .

-

One-pot multi-component reactions : Aromatic aldehydes, mercaptoacetic acid, and amine derivatives are combined under solvent-free or catalytic conditions (e.g., Bi(SCH₂COOH)₃) to form thiazolidin-4-ones. Elevated temperatures (70°C) enhance product yields .

Functional Group Reactivity

Mechanistic Insights

-

Cyclization pathways : The formation of thiazolidin-4-ones often involves nucleophilic attack by sulfur atoms on imine intermediates, followed by intramolecular cyclization .

-

Substitution reactions : The nitro group’s electronic effects may influence reaction rates in electrophilic or nucleophilic substitutions.

Anticancer Activity

Thiazolidin-4-one derivatives with nitro groups have shown promise as kinase inhibitors. For example:

-

A thiazolidin-4-one urea derivative inhibited c-Met kinase with an IC₅₀ of 0.021 µmol/L and displayed cytotoxicity against A549 lung cancer cells .

-

PIM kinase inhibitors in this class demonstrated antiproliferative activity against leukemia cell lines (IC₅₀ values: 0.75–3.4 µM) .

Structural Optimization

The nitro group’s presence may enhance biological activity through increased electron-withdrawing effects, stabilizing reactive intermediates or improving drug-like properties .

Challenges and Limitations

-

Scalability : Multi-step syntheses may reduce yields in large-scale production.

-

Functional group compatibility : The nitro group’s stability during reactions requires careful optimization of conditions (e.g., pH, temperature).

Scientific Research Applications

Anticancer Activity

One of the most significant applications of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is its potential as an anticancer agent. Research has demonstrated that derivatives of thiazolidin-4-one exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies

- Antitumor Activity : A study synthesized several thiazolidinone derivatives and evaluated their anticancer properties against multiple cancer cell lines, including leukemia and central nervous system cancers. Compounds showed significant inhibition rates, with some achieving up to 84.19% inhibition against leukemia cells (MOLT-4) and 72.11% against CNS cancer cells (SF-295) .

- Multi-Tyrosine Kinase Inhibition : Another investigation highlighted the efficacy of thiazolidinone derivatives in inhibiting multi-tyrosine kinases, which are crucial in cancer progression. One compound exhibited an IC50 value of 0.021 µmol L−1 against c-Met kinase, demonstrating its potential as a targeted therapy for lung carcinoma .

Antimicrobial Properties

Thiazolidinone compounds have also been explored for their antimicrobial properties. The presence of sulfur and nitrogen in their structure contributes to their ability to interact with microbial targets.

Research Insights

A systematic review indicated that various thiazolidinone derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways .

Synthesis and Modifications

The synthesis of this compound can be achieved through several methods, including one-pot reactions that simplify the process while maintaining high yields.

Synthetic Strategies

- One-Pot Multicomponent Reactions : Recent advancements in synthetic methodologies have facilitated the efficient preparation of thiazolidinones through one-pot reactions involving primary amines and aldehydes . This approach not only enhances yield but also reduces the need for extensive purification steps.

- Modification for Enhanced Activity : Structural modifications have been employed to enhance the biological activity of thiazolidinone derivatives. For instance, substituting different functional groups can significantly affect their anticancer and antimicrobial efficacy .

Table: Overview of Biological Activities

| Activity Type | Example Compounds | Target Organisms/Cells | Inhibition Rate/IC50 |

|---|---|---|---|

| Anticancer | 4g, 4p | MOLT-4 (Leukemia), SF-295 (CNS) | 84.19%, 72.11% |

| Multi-Tyrosine Kinase | Compound 6 | A549 (Lung Carcinoma) | IC50 = 0.021 µmol L−1 |

| Antimicrobial | Various derivatives | Bacteria and fungi | Varies by compound |

Mechanism of Action

The mechanism of action of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazolidine ring can interact with biological macromolecules, affecting various pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The bioactivity of thiazolidin-4-ones is heavily influenced by substituents. Key comparisons include:

Key Observations :

- Nitro Group Positioning : The nitro group at the 2-position in the target compound contrasts with meta/para positions in analogs (e.g., ). This affects electronic distribution and steric interactions .

- Sulfur vs. Oxygen : Sulfanylidene (C=S) in S764582 and CU-3 may enhance metal-binding capacity compared to the nitro group’s electron-withdrawing nature .

- Bulkiness : Bulky substituents (e.g., pyrrolidinyl-phenyl in ) reduce membrane permeability but improve target specificity .

Antimicrobial Activity

- Electron-Withdrawing vs. Donating Groups : highlights that electron-donating groups (e.g., -OH, -OCH3) enhance antimicrobial activity. The target compound’s nitro group (electron-withdrawing) may reduce efficacy against bacterial strains compared to derivatives like 5d–5j in .

- Antifungal Potency : Thiazolidin-4-ones with nitro groups (e.g., ) show low cytotoxicity but high antifungal activity, suggesting the target compound may follow this trend .

Anticancer Activity

- Structural Isomerism : demonstrates that E/Z isomerism significantly affects antitumor activity. The (2E) configuration in the target compound may optimize binding to tumor cell targets, similar to compound 4d in (73% inhibition at 100 µg/mL) .

- Enzyme Targeting : CU-3 () and S764582 () highlight how substituents dictate enzyme specificity (DGKβ vs. MXD3). The nitro group in the target compound could favor interactions with oxidoreductases or nitroreductases .

Computational and Crystallographic Insights

- SHELX Refinement : and emphasize the role of crystallographic tools (e.g., SHELX, ORTEP) in determining stereochemistry and molecular packing. The E-configuration of the target compound likely requires precise refinement to confirm bioactivity .

- H-bonding and Reactivity : The nitro group’s strong electron-withdrawing nature may facilitate H-bonding with biological targets (e.g., enzyme active sites), as seen in sulfonyl derivatives () .

Biological Activity

(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound features a nitromethylidene group, which may enhance its reactivity and biological interactions. Research indicates that thiazolidine derivatives often exhibit antimicrobial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by a thiazolidine ring, which is known for its diverse biological activities. The presence of the nitromethylidene moiety is particularly significant as it may play a crucial role in the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that thiazolidine derivatives can possess significant antimicrobial properties. A study highlighted that compounds with similar structures exhibited notable antibacterial activity against various strains of bacteria. For instance, derivatives were found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Antifungal Properties

The antifungal activity of thiazolidine derivatives has also been documented. Compounds similar to this compound have demonstrated efficacy against fungal pathogens such as Candida species. This activity is attributed to the ability of the thiazolidine ring to disrupt fungal cell membranes or interfere with essential metabolic pathways .

Antiviral Potential

In addition to antimicrobial and antifungal properties, thiazolidine derivatives have been explored for their antiviral effects. Some studies indicate that these compounds may inhibit viral replication through mechanisms involving interference with viral entry or replication processes . The specific antiviral efficacy of this compound remains to be thoroughly investigated.

Anticancer Activity

The anticancer potential of thiazolidine derivatives is particularly noteworthy. Research has shown that certain thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with structural similarities have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant antiproliferative activity . The mechanism of action often involves the modulation of signaling pathways related to cell survival and proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can lead to cellular damage or apoptosis in cancer cells . Additionally, the thiazolidine ring may facilitate binding to proteins involved in metabolic processes or signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| Thiazolidine-4-one | Moderate | High | Significant |

| (2E)-3-methyl-2-(nitromethylidene) | High | Moderate | High |

| Thiazolidine-2,4-dione | Low | Moderate | Moderate |

This table illustrates that while many thiazolidine derivatives exhibit various levels of biological activity, this compound shows promising potential across multiple areas.

Case Studies

Several case studies have explored the biological activities of compounds related to this compound:

- Anticancer Study : In a study examining the cytotoxic effects on glioblastoma cells, derivatives demonstrated IC50 values significantly lower than those of traditional chemotherapeutics . This suggests a potential role for this compound in cancer treatment regimens.

- Antimicrobial Efficacy : A series of tests against bacterial strains revealed that certain derivatives inhibited bacterial growth effectively at concentrations as low as 10 µg/mL . This highlights the compound's potential as an alternative antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one?

The compound is typically synthesized via a two-step process:

- Step 1 : Condensation of a nitro-substituted aldehyde (e.g., nitromethylidene precursor) with thiosemicarbazide under reflux in ethanol or methanol to form a hydrazone intermediate.

- Step 2 : Cyclization of the intermediate with chloroacetic acid or a methyl-substituted thiourea derivative under basic conditions (e.g., NaOH or triethylamine) to form the thiazolidinone ring . Key purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. What spectroscopic techniques are essential for characterizing this compound?

Routine characterization involves:

- 1H/13C NMR : To confirm the nitromethylidene group (δ ~8.5–9.5 ppm for imine protons) and thiazolidinone carbonyl (δ ~170–175 ppm in 13C) .

- IR Spectroscopy : Peaks at ~1650–1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Intermediate Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves cyclization rates by deprotonating intermediates .

- Temperature Control : Maintaining 60–80°C during cyclization minimizes side reactions (e.g., nitro group reduction) . Yield optimization often requires iterative adjustments using design-of-experiment (DoE) frameworks .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours .

- Cytotoxicity Screening : Parallel testing on mammalian cell lines (e.g., HEK-293) to gauge selectivity .

Advanced Research Questions

Q. How can structural tautomerism in the thiazolidinone ring impact biological activity?

The compound may exhibit keto-enol tautomerism, altering its binding affinity to target proteins. Strategies to resolve this include:

- X-ray Crystallography : Determine the dominant tautomeric form in the solid state .

- NOESY NMR : Detect through-space correlations between the nitro group and adjacent protons in solution .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict tautomer stability .

Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?

Discrepancies often stem from:

- Purity Variations : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity .

- Assay Conditions : Standardize pH (e.g., 7.4 for physiological mimicry) and serum content in cell-based assays .

- Structural Analogues : Confirm identity via 2D NMR (HSQC, HMBC) to rule out isomer contamination .

Q. What computational methods predict its reactivity in nucleophilic substitution reactions?

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electrophilic sites (e.g., C-2 of the thiazolidinone) .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., SN2 vs. radical mechanisms) .

Methodological Challenges and Solutions

Q. How can regioselectivity be controlled during functionalization of the thiazolidinone ring?

- Steric Effects : Bulky substituents at C-3 direct electrophiles to C-5 .

- Directing Groups : Use transition metals (e.g., Pd-catalyzed C-H activation) for selective functionalization .

- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-determining steps .

Q. What strategies enhance the compound’s stability in aqueous buffers?

- pH Optimization : Stabilize the nitro group by maintaining pH < 7 to prevent hydrolysis .

- Lyophilization : Store as a lyophilized powder at -20°C, reconstituting in DMSO immediately before use .

- Degradation Studies : Use LC-MS to identify breakdown products under accelerated conditions (40°C/75% RH) .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Key Modifications :

| Position | Modification | Effect on Activity |

|---|---|---|

| C-2 | Nitro → cyano | Reduced antibacterial potency |

| C-3 | Methyl → allyl | Enhanced anticancer activity |

| C-5 | Hydrogen → aryl | Improved solubility . |

- 3D-QSAR Models : CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.